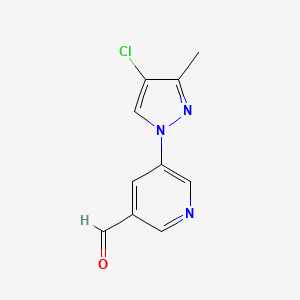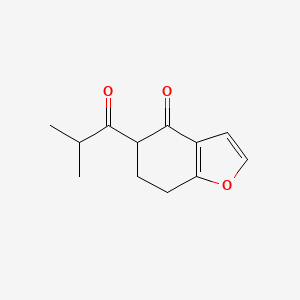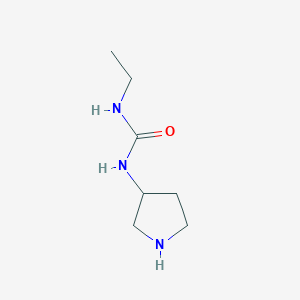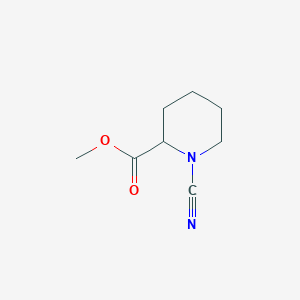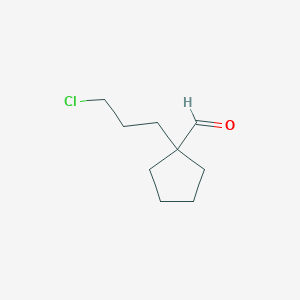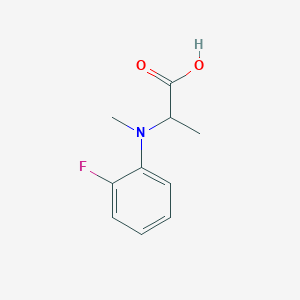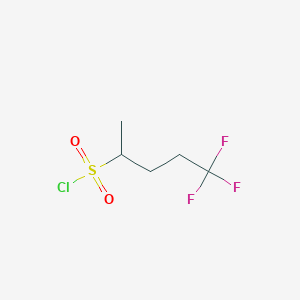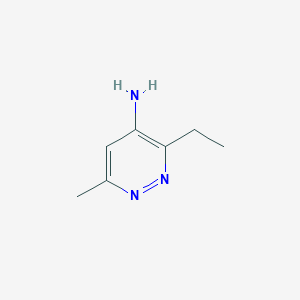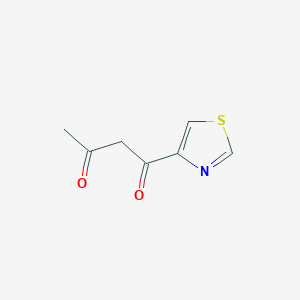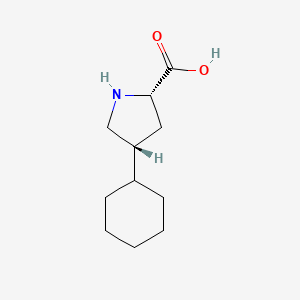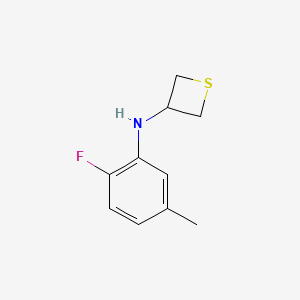
N-(2-Fluoro-5-methylphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-5-methylphenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to an amine group and a fluorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)thietan-3-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with a thietan precursor under controlled conditions. One common method includes the use of thietan-3-one as a starting material, which undergoes nucleophilic substitution with 2-fluoro-5-methylphenylamine in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thietan ring to a more saturated form, such as a thiolane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-Fluoro-5-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and specificity, while the thietan ring may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(3-Fluoro-2-methylphenyl)thiolan-3-amine
Comparison: N-(2-Fluoro-5-methylphenyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties compared to other similar compounds. The fluorinated phenyl ring also enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12FNS |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-(2-fluoro-5-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNS/c1-7-2-3-9(11)10(4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
Clé InChI |
FZNDYBISKLWYTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


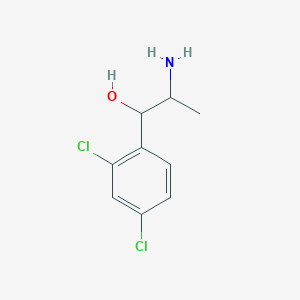
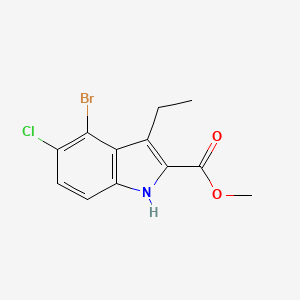
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
